molecular formula C16H16N2O6 B2800915 3,5-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide CAS No. 313404-72-7

3,5-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No.: B2800915
CAS No.: 313404-72-7
M. Wt: 332.312
InChI Key: RWSQZURFKDSKGP-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide is an organic compound belonging to the benzamide class This compound is characterized by the presence of methoxy groups at the 3 and 5 positions on the benzene ring, and a nitrophenyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 2-methoxy-4-nitroaniline. The reaction is facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired benzamide compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles in appropriate solvents.

Major Products

    Oxidation: Formation of 3,5-diformyl-N-(2-methoxy-4-nitrophenyl)benzamide or 3,5-dicarboxy-N-(2-methoxy-4-nitrophenyl)benzamide.

    Reduction: Formation of 3,5-dimethoxy-N-(2-methoxy-4-aminophenyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,5-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact molecular pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2,3-dimethoxy-N-(4-nitrophenyl)benzamide: Similar structure but with methoxy groups at the 2 and 3 positions.

    3,5-dimethoxy-N-(4-nitrophenyl)benzamide: Similar structure but without the methoxy group on the nitrophenyl ring.

Uniqueness

3,5-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide is unique due to the specific positioning of the methoxy and nitro groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy group on the nitrophenyl ring may enhance its electron-donating properties, affecting its interactions with other molecules.

Properties

IUPAC Name

3,5-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c1-22-12-6-10(7-13(9-12)23-2)16(19)17-14-5-4-11(18(20)21)8-15(14)24-3/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSQZURFKDSKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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